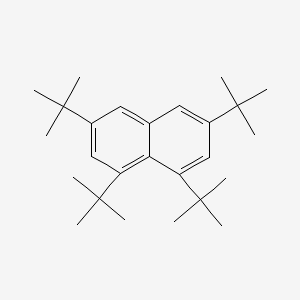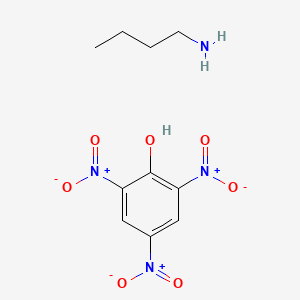
n-Butylamine picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butylamine picrate is an organic compound formed by the reaction of n-butylamine with picric acid This compound is known for its applications in various fields, including chemistry and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
n-Butylamine picrate can be synthesized by reacting n-butylamine with picric acid in an appropriate solvent. The reaction typically involves mixing equimolar amounts of n-butylamine and picric acid in a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature until the formation of a yellow precipitate, which is this compound. The precipitate is then filtered, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and stirring, and efficient filtration and drying systems to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
n-Butylamine picrate undergoes various chemical reactions, including:
Oxidation: n-Butylamine can be oxidized to form butylamine oxide.
Reduction: Picric acid can be reduced to form picramic acid.
Substitution: The amino group in n-butylamine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Butylamine oxide.
Reduction: Picramic acid.
Substitution: N-substituted butylamine derivatives.
Scientific Research Applications
n-Butylamine picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, explosives, and other chemical intermediates.
Mechanism of Action
The mechanism of action of n-butylamine picrate involves the interaction of the amino group in n-butylamine with various molecular targets. The picrate moiety can participate in electron transfer reactions, influencing the overall reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- sec-Butylamine picrate
- tert-Butylamine picrate
- Isobutylamine picrate
Uniqueness
n-Butylamine picrate is unique due to its specific structural configuration, which influences its reactivity and applications. Compared to its isomers, this compound may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
17711-96-5 |
|---|---|
Molecular Formula |
C10H14N4O7 |
Molecular Weight |
302.24 g/mol |
IUPAC Name |
butan-1-amine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C4H11N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3-4-5/h1-2,10H;2-5H2,1H3 |
InChI Key |
RYEAYELDPCBMPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



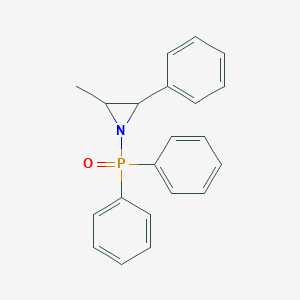
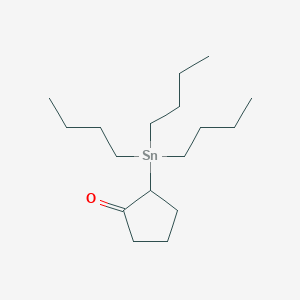

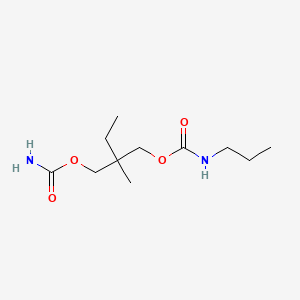
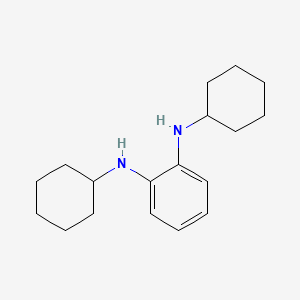
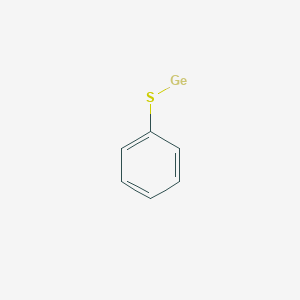
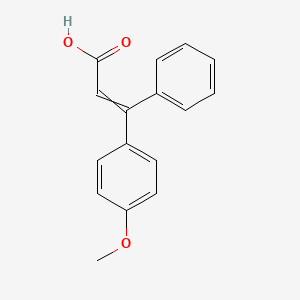

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)


